molecular formula C30H22N4O B2981486 N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide CAS No. 392251-30-8

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2981486
CAS No.: 392251-30-8
M. Wt: 454.533
InChI Key: AQJYWMNVMUWBPN-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide is a hybrid molecule combining a benzimidazole core and a quinoline scaffold. Its structure features a 2-methyl-1-phenyl substitution on the benzimidazole moiety and a 2-phenyl group on the quinoline ring, linked via a carboxamide bond. This design leverages the pharmacological synergy between benzimidazoles (known for kinase inhibition and anticancer activity) and quinolines (noted for their role in targeting VEGF pathways) .

The compound’s synthesis typically involves multi-step reactions, including condensation of 1,2-diaminobenzenes with carbonyl derivatives to form the benzimidazole ring, followed by coupling with quinoline-4-carboxylic acid derivatives. Structural confirmation is achieved via NMR, MS, and elemental analysis .

Properties

IUPAC Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O/c1-20-31-28-18-22(16-17-29(28)34(20)23-12-6-3-7-13-23)32-30(35)25-19-27(21-10-4-2-5-11-21)33-26-15-9-8-14-24(25)26/h2-19H,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJYWMNVMUWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzo[d]imidazole moiety linked to a quinoline structure, which is known for its diverse biological properties. The structural formula can be represented as follows:

C24H20N4O\text{C}_{24}\text{H}_{20}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and microbial resistance. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy. In vitro studies demonstrated that derivatives of this compound exhibit potent inhibitory activity against VEGFR-2 with an IC50 value as low as 0.03 μM, indicating strong potential for anticancer applications .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various bacterial strains are still under investigation.

Anticancer Activity

A study published in 2014 explored the anticancer potential of related compounds with similar scaffolds. Among these, one derivative exhibited significant cytotoxic effects against human cancer cell lines MCF-7 (breast cancer) and Hep-G2 (liver cancer), with IC50 values of 1.2 μM and 13.3 μM, respectively . This suggests that modifications to the benzimidazole and quinoline structures can enhance anticancer properties.

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
VEGFR-2 InhibitionCancer Therapy0.03 μM
MCF-7 CytotoxicityBreast Cancer1.2 μM
Hep-G2 CytotoxicityLiver Cancer13.3 μM
Antibacterial ActivityVarious BacteriaNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Key Structural and Functional Differences

Linker Modifications: The target compound’s carboxamide linker distinguishes it from analogues like N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine, which uses a direct amine linkage. The carboxamide group may enhance solubility and hydrogen-bonding interactions with kinase ATP-binding pockets . In contrast, trifluoromethyl-substituted analogues (e.g., compound 4a ) prioritize metabolic stability over kinase selectivity, making them more suitable for antiparasitic applications.

Quinoline’s 2-phenyl substitution may enhance π-π stacking in hydrophobic kinase domains, a feature absent in simpler benzimidazole-aniline hybrids .

Biological Efficacy: VEGFR-2 inhibitors (e.g., ) show low-nanomolar IC50 values, but the target compound’s carboxamide linker could modulate potency due to altered binding kinetics. Antileishmanial analogues (e.g., ) prioritize cytotoxicity against parasites, whereas the target compound’s design aligns with anticancer applications.

Research Findings and Implications

  • Kinase Inhibition: Analogues with quinoline-benzimidazole hybrids demonstrate ≥50% inhibition of VEGFR-2 at 10 μM, with lead compounds advancing to preclinical studies . The target compound’s carboxamide group may improve selectivity over off-target kinases like PDGFR or FGFR.
  • Toxicity Profiles: Trifluoromethyl-substituted benzimidazoles exhibit low cytotoxicity (THP-1 cells, IC50 > 20 μM ), suggesting the target compound’s methyl and phenyl groups may similarly reduce nonspecific toxicity.

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